molecular formula C7H6BF3O3 B156996 4-(Trifluoromethoxy)phenylboronic acid CAS No. 139301-27-2

4-(Trifluoromethoxy)phenylboronic acid

Cat. No. B156996
M. Wt: 205.93 g/mol
InChI Key: HUOFUOCSQCYFPW-UHFFFAOYSA-N
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Patent
US06441189B1

Procedure details

A solution of 1-bromo-4-(trifluoromethoxy)benzene (1.69 kg) and triisopropyl borate (1.46 kg) in THF (6.75 L) at −70° C. was treated with 2.25 M butyllithium in hexanes (3.27 L) over 2.3 hours, stirred for 10 minutes, treated with 6M HCl (1.52 L) over 50 minutes, stirred for 18 hours at room temperature, and poured into a mixture of heptane (8.43 L) and 20% (w/w) sodium chloride (8.44 kg). This mixture was stirred for 10 minutes and separated into an aqueous fraction and an organic fraction. The organic fraction was concentrated to provide a white paste. The paste was dried under vacuum (100 mmHg) at ambient temperature with a nitrogen bleed for 2 days then at 40-50° C. for 18 hours to provide 1.306 kg (90.4%) of the desired product as a solid. 1H NMR (CDCl3, 300 MHz) δ7.24-7.19 (m, 2H), 8.14-8.10 (m, 2H) with additional absorptions at 7.19-7.15 (m, 2H) and 8.04-8.00 (m, 2H) corresponding to the cyclic boronic acid trimer.
Quantity
1.69 kg
Type
reactant
Reaction Step One
Quantity
1.46 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.75 L
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
3.27 L
Type
solvent
Reaction Step One
Name
Quantity
1.52 L
Type
reactant
Reaction Step Two
Quantity
8.44 kg
Type
reactant
Reaction Step Three
Quantity
8.43 L
Type
solvent
Reaction Step Three
Yield
90.4%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]([F:12])([F:11])[F:10])=[CH:4][CH:3]=1.[B:13](OC(C)C)([O:18]C(C)C)[O:14]C(C)C.C([Li])CCC.Cl.[Cl-].[Na+]>C1COCC1.CCCCCCC>[F:10][C:9]([F:12])([F:11])[O:8][C:5]1[CH:6]=[CH:7][C:2]([B:13]([OH:18])[OH:14])=[CH:3][CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.69 kg
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
1.46 kg
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6.75 L
Type
solvent
Smiles
C1CCOC1
Name
hexanes
Quantity
3.27 L
Type
solvent
Smiles
Step Two
Name
Quantity
1.52 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
8.44 kg
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
8.43 L
Type
solvent
Smiles
CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 18 hours at room temperature
Duration
18 h
STIRRING
Type
STIRRING
Details
This mixture was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
separated into an aqueous fraction
CONCENTRATION
Type
CONCENTRATION
Details
The organic fraction was concentrated
CUSTOM
Type
CUSTOM
Details
to provide a white paste
CUSTOM
Type
CUSTOM
Details
The paste was dried under vacuum (100 mmHg) at ambient temperature with a nitrogen
WAIT
Type
WAIT
Details
bleed for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)B(O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.306 kg
YIELD: PERCENTYIELD 90.4%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.